![molecular formula C13H11N3 B13987181 3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 78605-13-7](/img/structure/B13987181.png)
3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. The unique structure of this compound makes it an attractive scaffold for drug discovery and various biological applications .
Méthodes De Préparation
The synthesis of 3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the transition-metal-free strategy described by Trofimov’s research group involves three steps:
- Cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones.
- Intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the desired pyrrolopyrazine structure .
Analyse Des Réactions Chimiques
3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic and nucleophilic substitution reactions are possible, with reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 5 (CDK5) and its activator, which are involved in various cellular processes . The inhibition of these targets can lead to the modulation of cell cycle progression and apoptosis, making it a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
6H-pyrrolo[3,4-b]pyrazine: Shows different biological activities and synthetic routes.
The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits, particularly its kinase inhibitory activity .
Propriétés
Numéro CAS |
78605-13-7 |
|---|---|
Formule moléculaire |
C13H11N3 |
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
3-methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C13H11N3/c1-9-8-14-12-7-11(16-13(12)15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) |
Clé InChI |
WOSGPBFDGVRZKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2C=C(NC2=N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



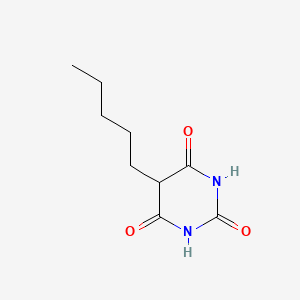
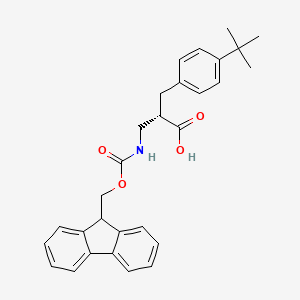
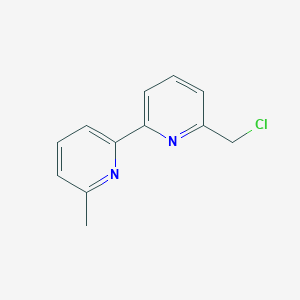


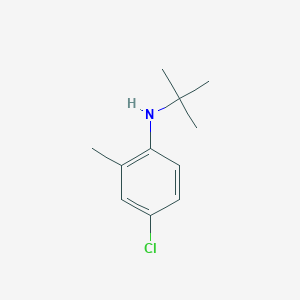
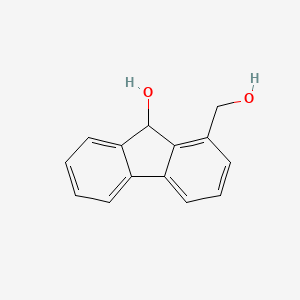
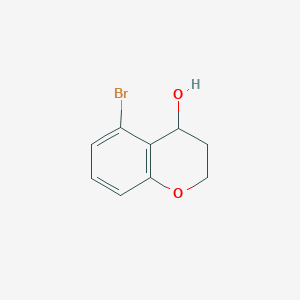
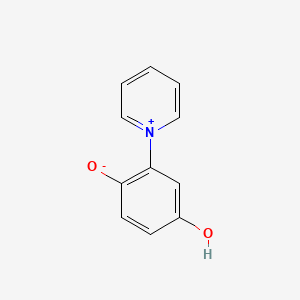
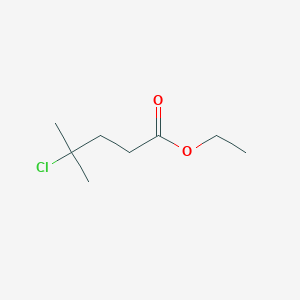
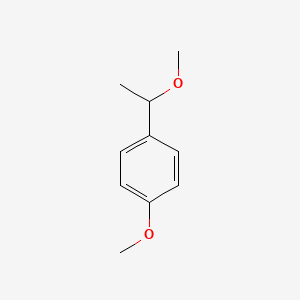
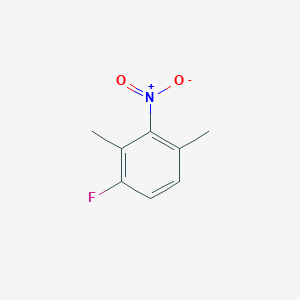
![4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B13987191.png)
